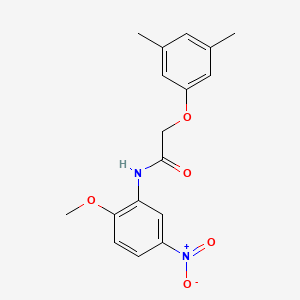
4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonyl and thiazolyl compounds involves multiple steps, including acylation, catalytic hydrogenation, and cyclocondensation reactions. For example, the synthesis of related compounds has been achieved through reactions involving sulfonyl chloride with ethyl isonipecotate followed by alkaline hydrolysis or cyclocondensation of dithiocarbamate with bromo-phenylsulfonylethanone, followed by dehydration (Khalid et al., 2016). These methodologies could potentially be adapted for the synthesis of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide.
Molecular Structure Analysis
The molecular structure of sulfonyl and thiazolyl derivatives has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about the geometry around the sulfonyl and thiazole groups, showing nearly trigonal-planar geometry around sulfonamide nitrogen atoms and interactions between aromatic rings and the thiazole groups (Carballo et al., 2013). Understanding these structural nuances is crucial for comprehending the reactivity and properties of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide.
Chemical Reactions and Properties
Sulfonyl and thiazolyl compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the formation of dihydropyrazole derivatives from propargyl alcohol and N-sulfonylhydrazone showcases the reactivity of sulfonyl compounds in tandem reactions (Zhu et al., 2011). These reactions are indicative of the potential chemical behavior of 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide in various synthetic contexts.
Physical Properties Analysis
The physical properties of compounds like 4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, including solubility, melting point, and crystal structure, are essential for understanding their application potential. Studies on related compounds have shown that these can crystallize in different space groups and exhibit specific intermolecular interactions, which are crucial for the compound's stability and reactivity (Crozet et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional groups and conditions, are pivotal for the utility of sulfonyl and thiazolyl compounds. The ability to undergo nucleophilic displacement, engage in cyclocondensation reactions, and exhibit specific inhibitory activities against biological targets underscores the chemical versatility and potential application of these compounds in various domains (Emami & Foroumadi, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c19-15(18-16-17-10-11-22-16)12-6-8-14(9-7-12)23(20,21)13-4-2-1-3-5-13/h1-11H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPLNKZVSKRHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfonyl)-N-1,3-thiazol-2-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5619536.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]acetamide](/img/structure/B5619544.png)

![N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5619575.png)
![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate](/img/structure/B5619580.png)
![[(3aS*,9bS*)-7-methoxy-2-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5619591.png)
![4-[4-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B5619601.png)
![2-methyl-N-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5619621.png)




![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5619636.png)